molecular formula C13H12N2O3S B14138449 4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1223888-73-0

4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B14138449
CAS No.: 1223888-73-0
M. Wt: 276.31 g/mol
InChI Key: XFAILSKCJAEWCL-UHFFFAOYSA-N
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Description

4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a furo[3,4-d]pyrimidine core with a methylsulfanylphenyl substituent, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The process begins with the acylation of 5-acetyl-4-aminopyrimidines using carboxylic anhydrides or acid chlorides. This is followed by cyclization under reflux conditions with methanol sodium (MeONa) in butanol (BuOH), resulting in the formation of the desired furo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.

    Substitution: Nucleophilic reagents such as benzylamine (BnNH2) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives.

    Substitution: Substitution reactions can produce derivatives with various functional groups replacing the methylsulfanyl group.

Scientific Research Applications

4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has shown potential in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits antiproliferative, antimicrobial, and anti-inflammatory activities.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: The compound’s unique structure makes it useful in materials science for developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione stands out due to its unique combination of a furo[3,4-d]pyrimidine core and a methylsulfanylphenyl substituent

Properties

CAS No.

1223888-73-0

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C13H12N2O3S/c1-19-8-4-2-7(3-5-8)11-10-9(6-18-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17)

InChI Key

XFAILSKCJAEWCL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2

Origin of Product

United States

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